N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
Description
N1-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is a synthetic chloroacetamide derivative characterized by a poly-substituted aromatic backbone. Its structure includes:
- Chloroacetamide moiety (–NHCOCH₂Cl) linked to a phenyl ring.
- Phenoxy group substituted with 4-chloro-3,5-dimethyl substituents.
- Trifluoromethyl (–CF₃) at the 5-position of the phenyl ring.
The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve field efficacy .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO2/c1-9-5-12(6-10(2)16(9)19)25-14-4-3-11(17(20,21)22)7-13(14)23-15(24)8-18/h3-7H,8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHCQSRDFGBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : C17H14Cl2F3NO2
- Molecular Weight : 392.2 g/mol
- CAS Number : 218156-28-6
- Structure : The compound features a chloroacetamide core with a substituted phenoxy group, contributing to its lipophilicity and biological interactions.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents, including this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Methicillin-resistant S. aureus (MRSA) | Highly Effective |
| Candida albicans | Moderate |
The effectiveness of the compound can be attributed to its ability to penetrate bacterial cell membranes due to its lipophilic nature, which enhances its interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides like this compound is significantly influenced by the specific arrangement of substituents on the phenyl rings. The presence of halogens increases lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial action .
Case Studies
A notable case study involved the synthesis and evaluation of several N-substituted chloroacetamides, including the compound . The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure . The findings indicated that compounds with specific substitutions were more effective against particular strains of bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.
Potential Applications
Given its promising biological activity, this compound could have several applications:
- Antimicrobial Agent : Due to its effectiveness against resistant bacterial strains, it may serve as a lead compound in developing new antibiotics.
- Agricultural Uses : Its properties may be explored for use in agrochemicals to combat plant pathogens.
- Pharmaceutical Development : The compound's structure could be optimized for developing drugs targeting specific microbial infections.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Trifluoromethyl vs.
- Substituent Positioning: The 3,5-dimethylphenoxy group in the target compound and compound 602 may improve selectivity for plant-specific enzymes over mammalian systems, a critical factor in herbicide design .
Physicochemical Properties
- Lipophilicity (LogP): The –CF₃ and chloro groups increase LogP (~3.5–4.0 estimated), favoring cuticular penetration in plants compared to alachlor (LogP ~3.0) .
- Solubility: Low aqueous solubility (<1 mg/L) due to aromatic substituents, necessitating formulation with surfactants for agricultural use.
- Crystallinity: Similar to ’s N-substituted acetamides, the target compound likely exhibits polymorphism, affecting shelf stability and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
